molecular formula C12H14O2 B1342685 3-(3-Methoxyphenyl)cyclopentanone CAS No. 171046-94-9

3-(3-Methoxyphenyl)cyclopentanone

Cat. No. B1342685
M. Wt: 190.24 g/mol
InChI Key: ARRFLEJFTVGOPN-UHFFFAOYSA-N
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Description

“3-(3-Methoxyphenyl)cyclopentanone” is a chemical compound with the molecular formula C12H14O2 . It is a derivative of cyclopentanone, a cyclic ketone, with a methoxyphenyl group attached .


Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenyl)cyclopentanone” consists of a five-membered cyclopentanone ring with a 3-methoxyphenyl group attached . The compound has a molecular weight of 190.24 g/mol .


Physical And Chemical Properties Analysis

“3-(3-Methoxyphenyl)cyclopentanone” has a molecular weight of 190.24 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 204 . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Thermal Decomposition Kinetics

  • Structural Effects and Kinetics : A study examined the thermal decomposition of compounds related to 3-(3-Methoxyphenyl)cyclopentanone, using methods like TGA and DTA. This research provides insights into the decomposition process and kinetic parameters of similar compounds (Manikandan et al., 2016).

Chemical Reactions and Synthesis

  • Organophosphorus Compound Reactions : Research on the reactions of ketones with specific organophosphorus compounds highlighted transformations involving cyclopentanone, a core structure in 3-(3-Methoxyphenyl)cyclopentanone (Scheibye et al., 1982).
  • Arylation Reaction of Enamines : Another study explored the arylation reaction of enamines with aryllead triacetates, which included compounds structurally similar to 3-(3-Methoxyphenyl)cyclopentanone (May & Pinhey, 1982).

Synthesis of Biologically Active Compounds

  • Antinociceptive Activity : A series of compounds synthesized from 2-arylcyclopentanone, which is structurally related to 3-(3-Methoxyphenyl)cyclopentanone, showed activity in an antinociceptive assay, suggesting potential in pain relief research (Mazzocchi & Kim, 1982).
  • Microwave Irradiation in Synthesis : A study demonstrated a method for synthesizing bis(substituted benzylidene)cycloalkanones using microwave irradiation. This includes cyclopentanone derivatives, indicating the importance of 3-(3-Methoxyphenyl)cyclopentanone in such processes (Zheng et al., 1997).

Photocrosslinkable Polymers

  • Polyesters with Specific Absorptions : Research into photocrosslinkable polymers for photoresist and photolithographic applications has included derivatives of cyclopentanone, indicating the potential utility of 3-(3-Methoxyphenyl)cyclopentanone in this field (Borden, 1978).

Antitumor and Antileukemic Agents

  • Antitumor Mechanisms : Studies on compounds like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which share structural similarities with 3-(3-Methoxyphenyl)cyclopentanone, have shown significant antitumor properties (Magalhães et al., 2013).
  • Anti-Leukemic Agents : DIF analogues, structurally related to cyclopentanone derivatives, have shown potential as potent anti-leukemic agents in studies (Kubohara, 1999).

Alzheimer’s Disease Research

  • Memory Impairment Attenuation : A cyclopentanone derivative was studied for its effects on behavior and amyloid β plaque deposition in Alzheimer's disease models, suggesting relevance in neurodegenerative disorder research (Ullah et al., 2021).

Safety And Hazards

The safety data sheet for “3-(3-Methoxyphenyl)cyclopentanone” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-(3-methoxyphenyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-4-2-3-9(8-12)10-5-6-11(13)7-10/h2-4,8,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRFLEJFTVGOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299169
Record name 3-(3-Methoxyphenyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)cyclopentanone

CAS RN

171046-94-9
Record name 3-(3-Methoxyphenyl)cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171046-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Q Ye, GL Grunewald - Journal of Medicinal Chemistry, 1989 - ACS Publications
In a search for a selective inhibitor forthe epinephrine synthesizing enzyme phenylethanolamine JV-methyltransferase (PNMT; EC 2.1. 1.28), phenolic 2-aminotetralins (12-15 as …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
S Facchetti, I Cavallini, T Funaioli, F Marchetti… - …, 2009 - ACS Publications
Different tropos deoxycholic acid derived biphenylphosphites were used as Rh(I) chiral ligands, at P/Rh 1:1 and 2:1 molar ratios, to obtain mono- or disubstituted Rh(I) complexes, which …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
Q Chen, L Li, F Guo, Z Mao - Tetrahedron, 2016 - Elsevier
New C 2 -symmetric chiral sulfurous diamides were synthesized from (1R,2R)-(+)-1,2-diphenylethylenediamine and used as efficient chiral sulfur–olefin hybrid ligands for …
VR Mamdapur - 1973 - search.proquest.com
Synthetic Investigations in Some Natural Products Synthetic Investigations in Some Natural Products Abstract The thesis is divided into three chapters. The first chapter is a review of the …

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